molecular formula C15H10ClN3O3 B12222357 (2E)-N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-3-(furan-2-yl)prop-2-enamide

(2E)-N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-3-(furan-2-yl)prop-2-enamide

Cat. No.: B12222357
M. Wt: 315.71 g/mol
InChI Key: NTRJBIVZQKEWOW-BQYQJAHWSA-N
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Description

(2E)-N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-3-(furan-2-yl)prop-2-enamide is a complex organic compound characterized by the presence of a chlorophenyl group, an oxadiazole ring, and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-3-(furan-2-yl)prop-2-enamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the formation of the oxadiazole ring through the cyclization of a hydrazide with a nitrile oxide. The furan ring can be introduced via a Heck reaction, where a halogenated furan reacts with an alkene in the presence of a palladium catalyst. The final step involves the coupling of the chlorophenyl group to the oxadiazole-furan intermediate under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors for better control of reaction conditions and the employment of high-throughput screening to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

(2E)-N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-3-(furan-2-yl)prop-2-enamide undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form a furanone derivative.

    Reduction: The nitro group on the chlorophenyl ring can be reduced to an amine.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed under basic conditions.

Major Products

The major products formed from these reactions include furanone derivatives, amine-substituted chlorophenyl compounds, and various substituted oxadiazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, (2E)-N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-3-(furan-2-yl)prop-2-enamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound is investigated for its potential as a bioactive molecule. Studies have shown that derivatives of this compound exhibit antimicrobial and anticancer activities, making it a promising candidate for drug development.

Medicine

In medicine, this compound is explored for its therapeutic potential. Its ability to interact with specific biological targets makes it a potential lead compound for the development of new pharmaceuticals.

Industry

In the industrial sector, this compound is used in the development of advanced materials. Its unique electronic properties make it suitable for applications in organic electronics and photovoltaics.

Mechanism of Action

The mechanism of action of (2E)-N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-3-(furan-2-yl)prop-2-enamide involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases, leading to the disruption of signaling pathways involved in cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-N-[4-(4-bromophenyl)-1,2,5-oxadiazol-3-yl]-3-(furan-2-yl)prop-2-enamide
  • (2E)-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]-3-(furan-2-yl)prop-2-enamide
  • (2E)-N-[4-(4-nitrophenyl)-1,2,5-oxadiazol-3-yl]-3-(furan-2-yl)prop-2-enamide

Uniqueness

What sets (2E)-N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-3-(furan-2-yl)prop-2-enamide apart from similar compounds is its specific substitution pattern. The presence of the chlorophenyl group imparts unique electronic properties, influencing its reactivity and interaction with biological targets. Additionally, the combination of the oxadiazole and furan rings provides a rigid and planar structure, enhancing its stability and making it a versatile scaffold for further functionalization.

Properties

Molecular Formula

C15H10ClN3O3

Molecular Weight

315.71 g/mol

IUPAC Name

(E)-N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-3-(furan-2-yl)prop-2-enamide

InChI

InChI=1S/C15H10ClN3O3/c16-11-5-3-10(4-6-11)14-15(19-22-18-14)17-13(20)8-7-12-2-1-9-21-12/h1-9H,(H,17,19,20)/b8-7+

InChI Key

NTRJBIVZQKEWOW-BQYQJAHWSA-N

Isomeric SMILES

C1=COC(=C1)/C=C/C(=O)NC2=NON=C2C3=CC=C(C=C3)Cl

Canonical SMILES

C1=COC(=C1)C=CC(=O)NC2=NON=C2C3=CC=C(C=C3)Cl

Origin of Product

United States

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